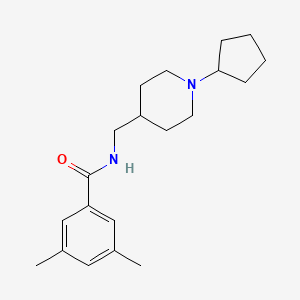

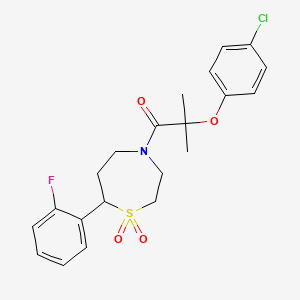

![molecular formula C19H18N2O4 B2996607 N1-([2,3'-联呋喃]-5-基甲基)-N2-(2,3-二甲苯基)草酰胺 CAS No. 2034567-88-7](/img/structure/B2996607.png)

N1-([2,3'-联呋喃]-5-基甲基)-N2-(2,3-二甲苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxalamides are prevalent in many biologically active molecules and pharmaceuticals . They are employed as robust ligands in copper-catalyzed cross-coupling reactions . Oxalamides are also popular in food processing as flavoring agents and in drug delivery as a synthon of organosilica nanoparticles .

Synthesis Analysis

Oxalamides can be synthesized by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, homogeneously catalyzed by a ruthenium pincer complex . The reverse hydrogenation reaction is also accomplished using the same catalyst .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The central carbon in the molecule allows a flexible adaptation that leads to the formation of different forms .Chemical Reactions Analysis

Oxalamides can be involved in various chemical reactions. For example, they can participate in copper-catalyzed coupling reactions .科学研究应用

Cu/草酰二酰胺-催化的偶联反应

N1-(2,6-二甲苯基)-N2-(吡啶-2-基甲基)草酰胺 (DMPPO) 已被确定为铜催化的 (杂)芳基卤化物与 1-炔烃偶联反应的有效配体。该工艺在优化条件下能够形成具有极大多样性的内部炔烃,展示了类似化合物在促进化学转化中的实用性 (Chen 等,2023)。

二-和单-草酰胺的合成

已经开发出一种涉及 2-取代-3-(2-硝基苯基)环氧乙烷重排的新合成方法,用于合成二-和单-草酰胺。该方法为生产 N-(2-羧基苯基)芳基草酰单酰胺和相关的草酰胺提供了一条新途径,突出了通过创新合成策略创造多样化草酰胺衍生物的潜力 (Mamedov 等,2016)。

催化活性增强

N,N'-双草酰胺,例如 N,N'-双(呋喃-2-基甲基)草酰胺 (BFMO),已被证明可以显着提高 (杂)芳基溴化物与苯胺和仲胺的铜催化偶联反应中的催化活性。这表明双草酰胺在促进有效偶联过程中的作用,为设计更好的催化系统提供了见解 (Bhunia 等,2017)。

(杂)芳基卤化物的羟基化

已证明 N,N'-双(4-羟基-2,6-二甲苯基)草酰胺 (BHMPO) 与 Cu(acac)2 结合使用可在温和条件下有效催化 (杂)芳基卤化物的羟基化。该方法可以获得苯酚和羟基化杂芳烃,产率良好,展示了草酰胺衍生物在促进环境友好的化学转化中的实用性 (Xia 等,2016)。

作用机制

Target of Action

The primary target of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide, also known as N’-(2,3-dimethylphenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide, is copper ions . This compound acts as an effective ligand for copper-catalyzed coupling reactions .

Mode of Action

The compound interacts with copper ions to facilitate coupling reactions of 1-alkynes with (hetero)aryl bromides at 100 °C and with iodides at 80 °C . Both (hetero)aryl and alkyl substituted 1-alkynes work well, leading to the formation of internal alkynes .

Biochemical Pathways

The compound is involved in the copper-catalyzed coupling reactions of 1-alkynes with (hetero)aryl bromides . This reaction is part of the broader class of alkynylation reactions . The exact downstream effects of these reactions can vary widely depending on the specific reactants and conditions used.

Pharmacokinetics

Given its role as a ligand in copper-catalyzed reactions, it is likely that its bioavailability and pharmacokinetics are heavily influenced by its chemical interactions with copper ions and other reactants .

Result of Action

The primary result of the compound’s action is the formation of internal alkynes through copper-catalyzed coupling reactions . These reactions can lead to the synthesis of a wide variety of compounds, depending on the specific reactants used .

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors. For example, the temperature of the reaction environment is critical, with different reactions occurring at 80 °C and 100 °C . Additionally, safety precautions such as safety shields are suggested due to a potential explosion risk when heating the reaction mixtures above the boiling point of t BuOH .

属性

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12-4-3-5-16(13(12)2)21-19(23)18(22)20-10-15-6-7-17(25-15)14-8-9-24-11-14/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAMDTAFMBKAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

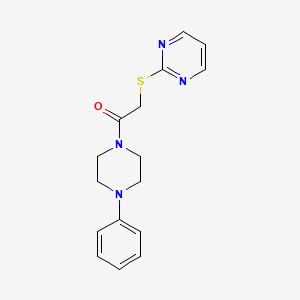

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)

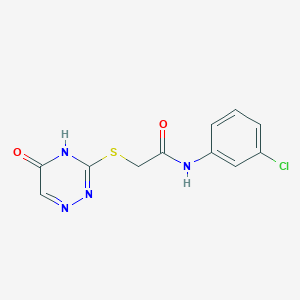

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2996530.png)

![1-Thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2996541.png)

![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)

![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)